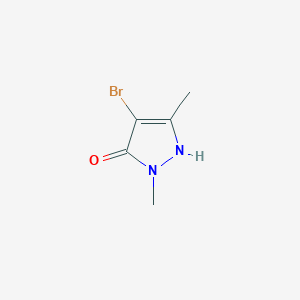

4-bromo-1,3-dimethyl-1H-pyrazol-5-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-bromo-1,3-dimethyl-1H-pyrazol-5-ol” is a chemical compound with the empirical formula C6H9O1N2Br1 . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .

Synthesis Analysis

While specific synthesis methods for “4-bromo-1,3-dimethyl-1H-pyrazol-5-ol” were not found, there are related compounds that have been synthesized. For instance, 4-bromo-1-(2-chloroethyl)-1H-pyrazole was prepared from 4-bromopyrazole . Additionally, 1,4′-bipyrazoles were synthesized from 4-bromopyrazole .Physical And Chemical Properties Analysis

“4-bromo-1,3-dimethyl-1H-pyrazol-5-ol” is a solid substance . It has a molecular weight of 191.03 and a melting point of 140-145 degrees Celsius .Scientific Research Applications

Kinetic Studies in Synthesis

A kinetic study conducted by Wang, M.-L., Brahmayya, M., & Hsieh, Y.-M. (2015) explored the synthesis of a related compound, 3,5-dimethyl-1-(3-phenylpropyl)-1H-pyrazole, which is closely related to 4-bromo-1,3-dimethyl-1H-pyrazol-5-ol. This research demonstrated the reaction of 3,5-dimethyl pyrazole with bromo compounds under phase transfer catalysis and ultrasonic irradiation, providing insights into reaction kinetics and the influence of various factors like agitation speed and catalyst amount (Wang, Brahmayya, & Hsieh, 2015).

Synthesis and Characterization

Sherkar, V., & Bhandarkar, S. (2015) conducted a study on the synthesis and characterization of 4-bromo-1-hydroxynaphthalen-2-yl derivatives, including 3-(4-bromo-1-hydroxynaphthalen-2-yl)-5-aryl-1-substituted-pyrazoles. This work included an analysis of the antimicrobial activities of the synthesized compounds, showcasing their potential in microbiology and pharmacology (Sherkar & Bhandarkar, 2015).

Novel Antipsychotic Agents

Wise, L. D., et al. (1987) explored the synthesis and pharmacological evaluation of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, including compounds related to 4-bromo-1,3-dimethyl-1H-pyrazol-5-ol. This research highlighted the potential antipsychotic properties of these compounds, noting their unique interaction with dopamine receptors compared to existing antipsychotic drugs (Wise et al., 1987).

Tautomerism Studies

Trofimenko, S., et al. (2007) examined the tautomerism of 4-bromo-1H-pyrazoles in both solid state and solution. Their study, focusing on a range of 4-bromo-1H-pyrazoles, provides crucial insights into the tautomerism behavior of such compounds, which is significant in understanding their chemical properties and reactions (Trofimenko et al., 2007).

Synthesis for Functionalization

Kleizienė, N., et al. (2009) explored the synthesis of 4-bromo-3-methoxy-1-phenyl-1H-pyrazole, a compound closely related to 4-bromo-1,3-dimethyl-1H-pyrazol-5-ol. This research provided detailed spectroscopic data and discussed the potential of bromo(hetero)arenes as valuable starting materials for further functionalization, highlighting their role in organic synthesis (Kleizienė et al., 2009).

Oxidation of Amines and Sulfides

Baumstark, A. L., & Chrisope, D. R. (1981) researched the oxidation of tertiary amines and sulfides using a related compound, 3-bromo-4,5-dihydro-5-hydroperoxy-4,4-dimethyl-3,5-diphenyl-3H-pyrazole. This study contributes to the understanding of the reactivity and application of bromo-substituted pyrazoles in oxidation reactions (Baumstark & Chrisope, 1981).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

This compound is part of a unique collection of chemicals provided for early discovery researchers

Mode of Action

It is known that pyrazole derivatives can have diverse pharmacological effects . The exact interaction of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Pyrazole derivatives are known to have a broad range of chemical and biological properties , suggesting that they may interact with multiple pathways

Result of Action

As a pyrazole derivative, it may have diverse pharmacological effects . .

properties

IUPAC Name |

4-bromo-2,5-dimethyl-1H-pyrazol-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN2O/c1-3-4(6)5(9)8(2)7-3/h7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLKIBPZYSQAPTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1)C)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-1,3-dimethyl-1H-pyrazol-5-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(S)-tert-Butyl 3-oxotetrahydro-1H-oxazolo[3,4-a]pyrazine-7(3H)-carboxylate](/img/structure/B2477371.png)

![1-[(4-Fluorophenyl)methyl]-6,7-dimethoxy-3-(4-methylbenzoyl)quinolin-4-one](/img/structure/B2477372.png)

![methyl (2Z)-3-anilino-2-[(4-ethylphenyl)sulfonyl]acrylate](/img/structure/B2477375.png)

![1-[(4-Methyl-1,2,4-triazol-3-yl)methyl]-3,6-dihydro-2H-pyridine](/img/structure/B2477378.png)

![1-(8-Phenyl-6-azaspiro[3.4]octan-6-yl)prop-2-en-1-one](/img/structure/B2477380.png)

![N-(Dimethylsulfamoyl)-1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-methylazetidin-3-amine](/img/structure/B2477385.png)

![N-cyclopentyl-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2477387.png)

![2-{[2-(4-Methoxyphenyl)-2-oxoethyl]sulfanyl}-4-(2-methylpropyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2477388.png)

![3-[(4-phenylpiperazin-1-yl)sulfonyl]pyridin-2(1H)-one](/img/no-structure.png)